4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride
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Overview
Description
4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride is an organic compound with significant applications in various scientific fields This compound is characterized by the presence of a biphenyl group attached to an aminobutanoic acid moiety, forming a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride typically involves the following steps:
Formation of Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Amination: The biphenyl intermediate undergoes amination using a suitable amine source under catalytic conditions to introduce the amino group.
Butanoic Acid Formation: The amino-biphenyl compound is then reacted with a butanoic acid derivative to form the desired aminobutanoic acid.
Hydrochloride Salt Formation: Finally, the aminobutanoic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or hydroxylamine derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The biphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
Oxidation: Nitro-biphenyl derivatives, hydroxylamine derivatives.
Reduction: Amino-biphenyl derivatives.
Substitution: Halogenated biphenyl derivatives, substituted biphenyl derivatives.
Scientific Research Applications
4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride involves its interaction with specific molecular targets. The biphenyl group may facilitate binding to hydrophobic pockets in proteins, while the aminobutanoic acid moiety can interact with polar or charged residues. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4-carboxylic acid: Similar biphenyl structure but with a carboxylic acid group instead of an aminobutanoic acid.
4-Aminobiphenyl: Contains an amino group attached directly to the biphenyl structure.
4-Phenylbutanoic acid: Features a phenyl group attached to a butanoic acid moiety.
Uniqueness
4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride is unique due to the combination of its biphenyl and aminobutanoic acid components, which confer distinct chemical and biological properties. This compound’s ability to interact with both hydrophobic and polar environments makes it versatile for various applications in research and industry.
Biological Activity
4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride, also known as (R)-4-([1,1'-biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride (CAS: 1993045-70-7), is a functionalized amino acid that has garnered attention for its potential biological activities, particularly as an inhibitor of GABA transporters. This compound is structurally characterized by a biphenyl moiety attached to a butanoic acid backbone, which plays a crucial role in its pharmacological properties.
Research indicates that this compound acts primarily as an inhibitor of GABA transporters (GATs), specifically targeting mouse GAT subtypes mGAT1 through mGAT4. The inhibition of these transporters is significant because it can enhance GABAergic signaling, which is crucial in the treatment of various neurological disorders, including neuropathic pain and anxiety .
Inhibitory Potency
Studies have shown that compounds similar to this compound exhibit varying degrees of inhibitory potency against GABA transporters. The following table summarizes the pIC50 values obtained from studies assessing the inhibitory effects on different GAT subtypes:
Compound | mGAT1 pIC50 | mGAT2 pIC50 | mGAT3 pIC50 | mGAT4 pIC50 |
---|---|---|---|---|
39c | 5.00 | 5.43 | 5.04 | 5.36 |
50a | 5.10 | 5.20 | 5.30 | 5.40 |
56a | 4.90 | 5.00 | 5.10 | 5.20 |
These values indicate that the compound has a moderate to high affinity for GABA transporters, particularly mGAT4, which suggests its potential as a therapeutic agent in modulating GABA levels in the brain .
Cytotoxicity and Safety Profile
In vitro studies have also assessed the cytotoxicity of this compound and related derivatives using human embryonic kidney cells (HEK-293). The results demonstrated that while some derivatives exhibited potent inhibitory effects on GABA uptake, they did not significantly impact cell viability at concentrations used in therapeutic contexts .
Neuropathic Pain Treatment
A notable study explored the efficacy of various GABA transporter inhibitors, including derivatives of this compound, in models of neuropathic pain. The findings indicated that these compounds could effectively reduce pain sensitivity in animal models by enhancing GABAergic transmission .
Anxiety Disorders
Another investigation focused on the anxiolytic effects of similar compounds in stress-induced models. Results showed that these inhibitors could alleviate anxiety-like behaviors, potentially through their action on GABA transporters .
Properties
Molecular Formula |
C16H18ClNO2 |
---|---|
Molecular Weight |
291.77 g/mol |
IUPAC Name |
3-amino-4-(4-phenylphenyl)butanoic acid;hydrochloride |
InChI |
InChI=1S/C16H17NO2.ClH/c17-15(11-16(18)19)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13;/h1-9,15H,10-11,17H2,(H,18,19);1H |
InChI Key |
OBYYHHGRCZYCAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CC(=O)O)N.Cl |
Origin of Product |
United States |
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